Ethyl 3-amino-4-bromo-1h-pyrrole-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz):
- ¹³C NMR (DMSO-d₆, 100 MHz):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- Absorption maxima at λ = 265 nm (π→π* transition of the pyrrole ring) and λ = 310 nm (n→π* transition of the ester group) .
Tautomeric Forms and Ring Substituent Geometry
Pyrroles exhibit tautomerism due to proton shifts between nitrogen and adjacent carbons. For this compound:
- The 1H-pyrrole tautomer dominates, with the NH proton at position 1 (Fig. 1A).
- A minor 3H-pyrrole tautomer may form via proton migration to position 3, but steric hindrance from substituents suppresses this form (Fig. 1B) .
Substituent Effects on Geometry :
- The bromine atom at C4 exerts an electron-withdrawing inductive effect, reducing electron density at C5 and stabilizing the aromatic ring.
- The ethyl ester at C2 slightly distorts the ring planarity, with a dihedral angle of 2–5° between the ester and pyrrole planes .
| Tautomer | Energy (kJ/mol) | Population |
|---|---|---|
| 1H-pyrrole | 0 (reference) | >95% |
| 3H-pyrrole | +12.4 | <5% |
Calculated at the B3LYP/6-31G(d) level for analogous structures .
Properties
IUPAC Name |
ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)6-5(9)4(8)3-10-6/h3,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOAIBWVLBVIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736368 | |
| Record name | Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890656-26-5 | |
| Record name | Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate is similar to other pyrrole derivatives, such as Ethyl 1H-pyrrole-2-carboxylate and Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate. its unique combination of functional groups and positions of substituents gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Amino Group Influence: The 3-amino substituent in the target compound distinguishes it from analogs like ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate .
- Bromine Positioning: Bromine at position 4 (vs. position 2 or 5 in other pyrroles) affects electronic distribution and steric interactions. For instance, ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates how bromine placement alters aromaticity and reactivity in fused-ring systems.
- Synthetic Accessibility : The target compound’s synthesis likely involves bromination and amination steps. In contrast, ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is synthesized via cesium carbonate-mediated benzylation , highlighting divergent strategies for N-functionalization.
Physicochemical Properties
- However, bromine’s electron-withdrawing effect may reduce nucleophilic aromatic substitution rates relative to chloro or iodo analogs.
Biological Activity
Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and antituberculosis research. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a pyrrole derivative characterized by an amino group and a bromine atom at specific positions on the pyrrole ring. Its molecular formula is C₇H₈BrN₃O₂, and it possesses unique properties that enhance its potential as a pharmacological agent.
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyrrole, including this compound, have shown significant activity against various bacterial strains. A notable finding indicates that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like vancomycin .
Antituberculosis Activity
The compound has also been evaluated for its antituberculosis properties. Research indicates that related pyrrole compounds demonstrated potent anti-tubercular activity with MIC values below 0.016 μg/mL against Mycobacterium tuberculosis . The mechanism of action appears to involve the inhibition of mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications to the structure can significantly influence its efficacy:
- Bromine Substitution : The presence of bromine enhances reactivity and facilitates further functionalization, which can lead to more potent derivatives.
- Amino Group : The amino group is critical for interaction with biological targets, enhancing solubility and bioavailability.
Table 1 summarizes various derivatives and their corresponding biological activities:
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Ethyl 3-amino-4-bromo-pyrrole | <0.016 | Antituberculosis |
| Ethyl 3-amino-pyrrole | 3.12 | Antibacterial |
| Ethyl 4-bromopyrrole | 0.125 | Antibacterial |
Case Studies
Several case studies have underscored the potential of this compound in therapeutic applications:
- Antituberculosis Screening : In a study assessing various pyrrole derivatives, this compound exhibited low cytotoxicity (IC50 > 64 μg/mL) while maintaining high anti-TB activity . This suggests a favorable therapeutic index.
- Mechanism Exploration : Further investigations into its mechanism revealed that this compound acts by targeting MmpL3, a critical protein in Mycobacterium tuberculosis responsible for lipid transport .
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a pyrrole precursor (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification often involves silica gel chromatography with hexane/ethyl acetate gradients, as demonstrated in analogous brominated pyrrole derivatives . Reaction optimization may require inert atmospheres (argon/nitrogen) and catalysts like Pd(dppf)Cl₂ for Suzuki-Miyaura couplings when introducing aryl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For instance, pyrrole protons typically appear as singlets or doublets in δ 6.5–7.5 ppm, while ester groups (e.g., OCH₂CH₃) show quartets near δ 4.2 ppm and triplets at δ 1.3 ppm .
- ESI-MS : To verify molecular weight (e.g., [M+1]⁺/[M-1]⁻ peaks) and isotopic patterns for bromine (characteristic M/M+2 ratio ~1:1) .
- IR Spectroscopy : To identify functional groups like NH₂ (stretch ~3300–3500 cm⁻¹) and ester C=O (stretch ~1700 cm⁻¹) .
Q. How does the bromine substituent influence reactivity in further derivatization?
The 4-bromo group acts as an electrophilic site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. It also facilitates nucleophilic substitutions (e.g., with amines or thiols) under basic conditions. Steric and electronic effects must be considered: bromine’s electron-withdrawing nature can deactivate the pyrrole ring, requiring optimized catalysts or elevated temperatures .
Advanced Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Conflicting data may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable Temperature (VT) NMR : To freeze out tautomeric equilibria, as seen in NH-proton exchange in pyrroles .
- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, resolving overlapping signals. For example, HSQC can distinguish NH₂ protons from aromatic protons .
- X-ray Crystallography : Definitive structural assignment via SHELX refinement, as applied to related pyrrole esters .
Q. What computational methods predict the compound’s reactivity in drug discovery contexts?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For brominated pyrroles, the C-4 position often shows high electrophilicity due to bromine’s inductive effect .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes), leveraging the pyrrole core’s planarity and bromine’s halogen bonding potential .
Q. How can synthetic yields be improved for large-scale applications?
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) for couplings, as shown in Pd-catalyzed arylations .
- Flow Chemistry : Enhances control over exothermic bromination steps, minimizing side products .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like Cs₂CO₃ enhance nucleophilicity in SNAr reactions .
Q. What strategies address low biological activity in derivatives?
- Bioisosteric Replacement : Swap bromine with CF₃ or CN groups to modulate lipophilicity and target binding, as seen in related pyrrole-based kinase inhibitors .
- Prodrug Design : Ester hydrolysis (e.g., converting ethyl to carboxylic acid) enhances bioavailability, as demonstrated in anti-inflammatory pyrrole derivatives .
Methodological Tables
Table 1. Key Synthetic Conditions for Brominated Pyrroles
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0–25°C | 40–60% | |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 120°C | 20–50% | |
| Ester Hydrolysis | LiOH, THF/H₂O, RT | >90% |
Table 2. Spectral Benchmarks for Quality Control
| Technique | Key Peaks/Patterns | Diagnostic Use |
|---|---|---|
| ¹H NMR | δ 6.7–7.5 (pyrrole H), δ 4.2 (OCH₂) | Substituent position |
| ESI-MS | [M+H]⁺ = 259.0 (C₇H₉BrN₂O₂) | Molecular ion confirmation |
| IR | 1700 cm⁻¹ (C=O) | Ester group validation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
